molecular formula C17H12N2 B12863525 3-(1H-Indol-5-yl)quinoline

3-(1H-Indol-5-yl)quinoline

Cat. No.: B12863525
M. Wt: 244.29 g/mol
InChI Key: QFUFWWPOBOWYPI-UHFFFAOYSA-N
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Description

3-(1H-Indol-5-yl)quinoline is a heterocyclic compound that combines the structural features of both indole and quinoline. Indole is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. Quinoline is a heterocyclic aromatic organic compound with a double-ring structure composed of a benzene ring fused to a pyridine ring. The combination of these two structures in this compound results in a compound with unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-Indol-5-yl)quinoline can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone or aldehyde under acidic conditions to form the indole ring. This indole intermediate can then be further reacted with a quinoline derivative to form the final compound.

Another method involves the Pfitzinger reaction, where isatin (an indole derivative) reacts with a quinoline derivative in the presence of a base to form this compound. This reaction typically requires heating and can be carried out in solvents such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, the use of catalysts and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(1H-Indol-5-yl)quinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline-3-carboxylic acid derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form reduced derivatives of the compound.

    Substitution: Electrophilic substitution reactions can occur at the indole or quinoline rings, allowing for the introduction of various substituents. Common reagents for these reactions include halogens, nitrating agents, and sulfonating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), sulfonating agents (sulfuric acid).

Major Products Formed

    Oxidation: Quinoline-3-carboxylic acid derivatives.

    Reduction: Reduced derivatives of this compound.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-(1H-Indol-5-yl)quinoline has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

    Industry: Used in the development of new materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of 3-(1H-Indol-5-yl)quinoline depends on its specific biological activity. For example, as an anticancer agent, it may interact with DNA or proteins involved in cell division, leading to the inhibition of cancer cell growth. As an antimicrobial agent, it may disrupt the cell membrane or interfere with essential metabolic pathways in microorganisms.

Comparison with Similar Compounds

3-(1H-Indol-5-yl)quinoline can be compared with other similar compounds, such as:

    Indole derivatives: Compounds like indole-3-acetic acid and indole-3-carbinol, which have different substituents on the indole ring and exhibit distinct biological activities.

    Quinoline derivatives: Compounds like quinine and chloroquine, which have different substituents on the quinoline ring and are used as antimalarial agents.

The uniqueness of this compound lies in its combined indole and quinoline structures, which confer unique chemical and biological properties not found in other similar compounds.

Properties

Molecular Formula

C17H12N2

Molecular Weight

244.29 g/mol

IUPAC Name

3-(1H-indol-5-yl)quinoline

InChI

InChI=1S/C17H12N2/c1-2-4-16-13(3-1)10-15(11-19-16)12-5-6-17-14(9-12)7-8-18-17/h1-11,18H

InChI Key

QFUFWWPOBOWYPI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=N2)C3=CC4=C(C=C3)NC=C4

Origin of Product

United States

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